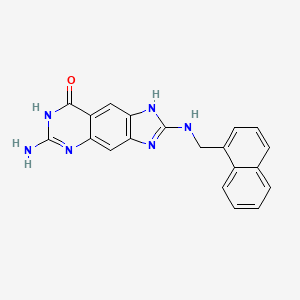

SARS-CoV-2-IN-52

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H16N6O |

|---|---|

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

6-amino-2-(naphthalen-1-ylmethylamino)-1,7-dihydroimidazo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C20H16N6O/c21-19-23-15-9-17-16(8-14(15)18(27)26-19)24-20(25-17)22-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H2,22,24,25)(H3,21,23,26,27) |

Clé InChI |

MCEZMMDIEXECTI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2CNC3=NC4=C(N3)C=C5C(=C4)N=C(NC5=O)N |

Origine du produit |

United States |

Foundational & Exploratory

Mechanism of Action of SARS-CoV-2 Therapeutics: A Technical Overview

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has spurred unprecedented global research efforts to understand its pathogenesis and develop effective countermeasures. This document provides a detailed technical overview of the key mechanisms of action of various therapeutic agents investigated for the treatment of COVID-19. While a specific query for "SARS-CoV-2-IN-52" did not yield publicly available information, this guide consolidates current knowledge on the broader strategies to combat the virus, focusing on viral entry, replication, and the host immune response. This information is intended for researchers, scientists, and drug development professionals.

Viral Entry and Membrane Fusion

The entry of SARS-CoV-2 into host cells is the initial and a critical step for infection, making it a prime target for therapeutic intervention.

1.1. Mechanism of Viral Entry

SARS-CoV-2 entry is a multi-step process initiated by the binding of the viral spike (S) glycoprotein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[1][2][3] Following receptor binding, the S protein is cleaved by host proteases, which is essential for the fusion of the viral and cellular membranes. The transmembrane protease serine 2 (TMPRSS2) plays a crucial role in priming the S protein at the cell surface.[1][3] Alternatively, the virus can be internalized into endosomes, where the S protein is cleaved by endosomal cysteine proteases like cathepsin L. Furin, a host cell protease, can also cleave the S protein at the S1/S2 site, which is an essential step for viral entry into lung cells.

1.2. Therapeutic Interventions Targeting Viral Entry

Therapeutic strategies targeting this stage aim to block the interaction between the S protein and ACE2 or inhibit the proteases necessary for S protein priming.

-

Receptor Binding Inhibition: Monoclonal antibodies have been developed to target the receptor-binding domain (RBD) of the S protein, thereby preventing its attachment to ACE2.

-

Protease Inhibition: Inhibitors of TMPRSS2, such as camostat mesylate and nafamostat mesylate, have been investigated for their potential to block S protein priming at the cell surface.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for measuring the titer of neutralizing antibodies that can block viral entry.

-

Cell Seeding: Vero E6 cells, which are highly susceptible to SARS-CoV-2, are seeded in 24-well plates and grown to form a confluent monolayer.

-

Virus-Antibody Incubation: Serial dilutions of the antibody being tested are incubated with a known amount of SARS-CoV-2 for 1 hour at 37°C to allow the antibodies to neutralize the virus.

-

Infection: The cell monolayers are washed, and the virus-antibody mixtures are added to the wells. The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: The inoculum is removed, and the cells are overlaid with a medium containing agarose or methylcellulose to restrict the spread of the virus to adjacent cells. This results in the formation of localized lesions or "plaques".

-

Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained with a dye like crystal violet, which stains the living cells, leaving the plaques unstained.

-

Quantification: The plaques are counted, and the concentration of antibody required to reduce the number of plaques by 50% (PRNT50) is calculated.

Visualization: SARS-CoV-2 Entry Pathway and Therapeutic Intervention Points

Caption: SARS-CoV-2 entry and points of therapeutic intervention.

Viral Replication

Once the viral RNA is released into the cytoplasm, it is translated to produce viral polyproteins, which are then cleaved by viral proteases into functional non-structural proteins (NSPs). These NSPs form the replication-transcription complex (RTC) to replicate the viral genome.

2.1. Key Enzymes in Viral Replication

-

RNA-dependent RNA polymerase (RdRp; NSP12): This is the central enzyme of the RTC and is responsible for synthesizing new viral RNA.

-

3-chymotrypsin-like protease (3CLpro; Mpro; NSP5): This protease is essential for cleaving the viral polyproteins to release functional NSPs.

-

Papain-like protease (PLpro): This protease is also involved in polyprotein processing and has additional deubiquitinating and deISGylating activities that help the virus evade the host immune response.

2.2. Therapeutic Interventions Targeting Viral Replication

-

RdRp Inhibitors: Nucleoside analogs like remdesivir and favipiravir act as chain terminators when incorporated into the nascent viral RNA by RdRp, thus halting replication.

-

Protease Inhibitors: Drugs like nirmatrelvir (a component of Paxlovid) and S-217622 are designed to inhibit 3CLpro, preventing the maturation of viral proteins.

Quantitative Data: Antiviral Activity of Replication Inhibitors

| Compound | Target | Assay Cell Line | EC50 (µM) | Citation |

| Remdesivir | RdRp | Vero E6 | Not specified | |

| Favipiravir | RdRp | Vero E6 | 61.88 | |

| Arbidol | Membrane Fusion | Vero E6 | 4.11 |

Experimental Protocol: In Vitro Antiviral Activity Assay

-

Cell Seeding: Vero E6 cells are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound.

-

Viral Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: The plates are incubated for 48-72 hours.

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring either the viral RNA levels in the supernatant using RT-qPCR or the cytopathic effect (CPE) using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated.

Visualization: SARS-CoV-2 Replication and Targets of Antiviral Drugs

Caption: SARS-CoV-2 replication cycle and therapeutic targets.

Host Immune Response and Signaling Pathways

SARS-CoV-2 infection can trigger a dysregulated immune response, leading to a "cytokine storm" and severe lung damage. Understanding the signaling pathways involved is crucial for developing immunomodulatory therapies.

3.1. Key Signaling Pathways Affected by SARS-CoV-2

-

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. SARS-CoV-2 can activate NF-κB, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is activated by cytokines like interferons and interleukins. Dysregulation of this pathway contributes to the cytokine storm.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, JNK, and ERK, are involved in cellular stress responses and inflammation. Activation of the p38 MAPK pathway can lead to the production of inflammatory cytokines.

-

TGF-β Signaling: The transforming growth factor-β (TGF-β) signaling pathway is implicated in fibrosis, a long-term complication of severe COVID-19.

3.2. Immunomodulatory Therapies

-

JAK Inhibitors: Baricitinib, a JAK1/JAK2 inhibitor, has been used to dampen the inflammatory response in hospitalized COVID-19 patients.

-

Corticosteroids: Dexamethasone has been shown to reduce mortality in severely ill patients by suppressing the overactive immune response.

-

IL-6 Receptor Antagonists: Monoclonal antibodies like tocilizumab and sarilumab block the IL-6 receptor, thereby inhibiting IL-6 signaling.

Visualization: Key Inflammatory Signaling Pathways in COVID-19

Caption: Inflammatory signaling pathways in COVID-19 and therapeutic targets.

The development of therapeutics against SARS-CoV-2 has targeted multiple aspects of the viral life cycle and the host response. Key strategies include inhibiting viral entry, blocking viral replication through the targeting of essential enzymes like RdRp and 3CLpro, and modulating the dysregulated immune and inflammatory responses. A multi-pronged approach, potentially involving combination therapies that target different mechanisms, is likely to be the most effective strategy for managing COVID-19. Continued research into the molecular details of SARS-CoV-2 pathogenesis will undoubtedly unveil new therapeutic targets and refine our approaches to combat this and future coronavirus threats.

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. Mechanisms Underlying Potential Therapeutic Approaches for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

"SARS-CoV-2-IN-52 inhibitory activity against SARS-CoV-2"

An In-Depth Technical Guide to the Evaluation of SARS-CoV-2 Inhibitors

Disclaimer: Information regarding a specific compound designated "SARS-CoV-2-IN-52" is not publicly available within the provided search results. This guide therefore provides a comprehensive overview of the methodologies and data presentation relevant to the assessment of inhibitory activity against SARS-CoV-2 for researchers, scientists, and drug development professionals.

Introduction

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred unprecedented research into antiviral therapeutics. A critical aspect of this research is the robust evaluation of the inhibitory activity of novel and repurposed compounds against the virus. This technical guide outlines the common experimental protocols, data presentation standards, and key viral and experimental pathways involved in the assessment of potential SARS-CoV-2 inhibitors.

Quantitative Data on SARS-CoV-2 Inhibitors

The efficacy of a potential antiviral compound is quantified by its ability to inhibit viral replication or the function of essential viral enzymes. The most common metrics are the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50). The following table summarizes these values for several compounds that have been investigated for their anti-SARS-CoV-2 activity.

| Compound | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |

| Remdesivir | Antiviral Assay | Vero E6 | EC50 = 1.65 | [1] |

| GS-441524 (Remdesivir prodrug) | Antiviral Assay | Vero E6 | EC50 = 0.47 | [1] |

| IOWH-032 | CFTR Inhibition | Wild Type-CFTR Bronchial Cells | IC50 = 4.52 | [2] |

| PPQ-102 | CFTR Inhibition | Wild Type-CFTR Bronchial Cells | IC50 = 15.92 | [2] |

| Tannic acid | 3CLpro Inhibition | - | IC50 = 13.40 | [3] |

| Hematoporphyrin | 3CLpro Inhibition | - | IC50 = 3.90 | |

| Quercetin | 3CLpro Inhibition | - | IC50 = 73.00 | |

| Ivermectin | Antiviral Assay | Vero-hSLAM | IC50 ≈ 2.0 |

Experimental Protocols

A standardized approach to evaluating the inhibitory activity of compounds against SARS-CoV-2 is crucial for the comparison and interpretation of results. Below are detailed methodologies for key experiments.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of a compound that causes 50% cytotoxicity in host cells, which is essential to ensure that the observed antiviral effect is not due to cell death.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Calu-3, or A549-ACE2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells. Include a "cells only" control (no compound) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO2.

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

-

Data Analysis: Plot cell viability against compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.

Viral Replication Inhibition Assay (EC50 Determination)

Objective: To measure the ability of a compound to inhibit SARS-CoV-2 replication in a cell-based system.

Methodology:

-

Cell Seeding: Seed host cells in 96-well plates as described for the cytotoxicity assay.

-

Infection and Treatment: Pre-treat cells with serial dilutions of the test compound for a short period (e.g., 1-2 hours). Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Alternatively, the compound and virus can be added simultaneously. Include "virus only" (no compound) and "cells only" (no virus or compound) controls.

-

Incubation: Incubate the infected plates for 48-72 hours at 37°C and 5% CO2.

-

Quantification of Viral Replication:

-

Plaque Reduction Assay: This involves overlaying the infected cells with a semi-solid medium and, after a few days, staining to visualize plaques (zones of cell death). The reduction in the number of plaques in the presence of the compound is quantified.

-

Quantitative Reverse Transcription PCR (qRT-PCR): Isolate viral RNA from the cell supernatant or cell lysate and quantify the number of viral RNA copies.

-

Cytopathic Effect (CPE) Reduction Assay: Visually score the protective effect of the compound against virus-induced cell death.

-

-

Data Analysis: Plot the percentage of viral inhibition against the compound concentration to determine the EC50 value.

Enzyme Inhibition Assay (IC50 Determination)

Objective: To assess the direct inhibitory effect of a compound on a specific viral enzyme, such as the main protease (Mpro or 3CLpro) or the papain-like protease (PLpro).

Methodology:

-

Reagents: Obtain or purify the recombinant viral enzyme and a corresponding fluorogenic substrate.

-

Assay Setup: In a microplate, combine the enzyme, the test compound at various concentrations, and a suitable buffer.

-

Incubation: Allow the compound to interact with the enzyme for a specific period.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Signal Detection: Measure the fluorescence signal over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a "no inhibitor" control. Plot the percentage of inhibition against the compound concentration to determine the IC50.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Natural Bioactive Molecules as Potential Agents Against SARS-CoV-2 [frontiersin.org]

Technical Guide: A Framework for In Vitro Efficacy Evaluation of Novel Anti-SARS-CoV-2 Compounds

As a large language model, I am unable to find any specific information in the public domain regarding a compound designated "SARS-CoV-2-IN-52." The search results did not contain any data on the in vitro efficacy, mechanism of action, or experimental protocols for a substance with this name.

Therefore, this technical guide will provide a comprehensive overview of the standard methodologies and best practices for determining the in vitro efficacy of novel investigational compounds against SARS-CoV-2, in line with the core requirements of your request. This guide is intended for researchers, scientists, and drug development professionals.

This document outlines the essential experimental framework for assessing the in vitro antiviral activity and cytotoxicity of potential therapeutic agents against SARS-CoV-2.

Data Presentation: Summarizing Antiviral Efficacy and Cytotoxicity

Quantitative data from in vitro assays should be systematically organized to allow for clear interpretation and comparison. The following tables provide a standardized format for presenting such data.

Table 1: In Vitro Antiviral Activity of Investigational Compound Against SARS-CoV-2

| Cell Line | Virus Strain | Assay Type | EC50 (µM) | 95% Confidence Interval |

| Vero E6 | WA1/2020 | Plaque Reduction | Data | Data |

| Calu-3 | B.1.617.2 (Delta) | Viral Yield Reduction | Data | Data |

| A549-ACE2 | B.1.1.529 (Omicron) | High-Content Imaging | Data | Data |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: In Vitro Cytotoxicity Profile of Investigational Compound

| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) | 95% Confidence Interval |

| Vero E6 | MTS/XTT Assay | 72 | Data | Data |

| Calu-3 | CellTiter-Glo | 72 | Data | Data |

| A549-ACE2 | LDH Release Assay | 72 | Data | Data |

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Table 3: Selectivity Index of Investigational Compound

| Cell Line | Virus Strain | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | WA1/2020 | Data | Data | Data |

| Calu-3 | B.1.617.2 (Delta) | Data | Data | Data |

| A549-ACE2 | B.1.1.529 (Omicron) | Data | Data | Data |

The Selectivity Index (SI) is a critical measure of a compound's therapeutic window.

Experimental Protocols: Core Methodologies

Detailed and reproducible protocols are fundamental to the robust evaluation of antiviral candidates.

-

Cell Lines: Vero E6 (African green monkey kidney epithelial cells) are highly susceptible to SARS-CoV-2 and are commonly used for initial screening.[1] Calu-3 (human lung adenocarcinoma cells) and A549 cells stably expressing human ACE2 (A549-hACE2) are also employed as they are more physiologically relevant human respiratory cell lines.[2]

-

Virus Propagation: SARS-CoV-2 isolates are propagated in a suitable cell line (e.g., Vero E6) in a Biosafety Level 3 (BSL-3) laboratory. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

This assay is considered the gold standard for measuring the inhibition of viral infection.

-

Cell Seeding: Plate Vero E6 cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.

-

Compound Dilution: Prepare a serial dilution of the investigational compound in a virus diluent (e.g., DMEM with 2% FBS).

-

Virus-Compound Incubation: Mix a standard amount of SARS-CoV-2 (typically 50-100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control for each compound concentration. The EC50 is determined by non-linear regression analysis.

This assay measures the reduction in the production of infectious virus particles.

-

Cell Seeding and Infection: Seed a suitable cell line (e.g., Calu-3) in multi-well plates. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the compound.

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which contains progeny virions.

-

Titration of Progeny Virus: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay on a fresh monolayer of susceptible cells.

-

Data Analysis: Calculate the reduction in viral titer for each compound concentration relative to the untreated control. The EC50 is determined from the dose-response curve.

It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

-

Cell Seeding: Seed cells in 96-well plates at a density appropriate for the chosen assay.

-

Compound Treatment: Add serial dilutions of the compound to the cells and incubate for the same duration as the antiviral assays (e.g., 72 hours).

-

Viability Measurement: Measure cell viability using a colorimetric or luminescent assay, such as:

-

MTS/XTT Assay: Measures mitochondrial metabolic activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

-

LDH Release Assay: Measures lactate dehydrogenase released from damaged cells.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 is determined by non-linear regression analysis.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

References

Unraveling the Antiviral Profile of SARS-CoV-2-IN-52: A Technical Overview

A comprehensive analysis of current research indicates a significant information gap regarding a specific antiviral compound designated "SARS-CoV-2-IN-52." Extensive searches of scientific literature and public databases have not yielded specific data pertaining to a molecule with this identifier. This suggests that "this compound" may be an internal research codename, a compound in a very early stage of development that is not yet publicly disclosed, or a potential misnomer.

Without specific data on this compound, this guide will instead provide a framework for the evaluation of a novel antiviral agent against SARS-CoV-2, using established methodologies and data from known antiviral compounds as illustrative examples. This will serve as a template for the type of in-depth technical guide that would be produced once information on this compound becomes available.

General Antiviral Spectrum and Potency

The initial characterization of a novel antiviral agent involves determining its spectrum of activity against a panel of relevant viruses and its potency, typically measured as the half-maximal effective concentration (EC50). For a compound targeting SARS-CoV-2, this would include testing against the wild-type virus and a range of variants of concern (VOCs).

Table 1: Illustrative Antiviral Activity of a Hypothetical SARS-CoV-2 Inhibitor

| Virus/Variant | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| SARS-CoV-2 (Wild-Type) | Vero E6 | 0.5 | >50 | >100 |

| SARS-CoV-2 (Alpha) | Calu-3 | 0.6 | >50 | >83 |

| SARS-CoV-2 (Delta) | A549-ACE2 | 0.7 | >50 | >71 |

| SARS-CoV-2 (Omicron) | Huh-7 | 0.9 | >50 | >55 |

| MERS-CoV | Vero E6 | 1.2 | >50 | >41 |

| SARS-CoV | Vero E6 | 0.8 | >50 | >62 |

| Influenza A (H1N1) | MDCK | >25 | >50 | - |

| Respiratory Syncytial Virus | HEp-2 | >25 | >50 | - |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index.

Mechanism of Action: Targeting the Viral Life Cycle

Understanding how an antiviral agent inhibits viral replication is crucial for its development. The SARS-CoV-2 life cycle presents several potential targets for therapeutic intervention.

The entry of SARS-CoV-2 into host cells is mediated by the spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3] This interaction is a critical first step for viral entry and a primary target for many antiviral strategies.[1][2] Following receptor binding, the S protein is cleaved by host proteases, such as TMPRSS2 and cathepsins, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.

Once inside the host cell, the viral RNA is translated to produce viral polyproteins, which are then cleaved by viral proteases, such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), into individual non-structural proteins (nsps). These nsps assemble into the replication-transcription complex (RTC), which includes the RNA-dependent RNA polymerase (RdRp), responsible for replicating the viral genome and transcribing subgenomic RNAs. These RNAs are then translated to produce structural proteins, which assemble with the newly synthesized viral genomes into new virions that are subsequently released from the cell.

Caption: Simplified schematic of the SARS-CoV-2 life cycle and potential drug targets.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of robust scientific research. Below are standard protocols used to evaluate antiviral compounds against SARS-CoV-2.

Cell Lines and Virus Strains

-

Cell Lines:

-

Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells, highly permissive to SARS-CoV-2 infection.

-

Calu-3 (ATCC HTB-55): Human lung adenocarcinoma cells, provide a more physiologically relevant model of respiratory infection.

-

A549-ACE2: Human lung carcinoma cells engineered to overexpress the ACE2 receptor, enhancing susceptibility to SARS-CoV-2.

-

Huh-7 (JCRB0403): Human hepatoma cells, also permissive to SARS-CoV-2.

-

-

Virus Strains:

-

SARS-CoV-2 isolate USA-WA1/2020 (BEI Resources, NR-52281) or other relevant wild-type strains.

-

Variants of Concern (e.g., Alpha, Delta, Omicron) obtained from BEI Resources or other certified repositories.

-

Cytotoxicity Assay

The cytotoxicity of a compound is assessed to determine the concentration range that can be safely tested for antiviral activity without causing harm to the host cells.

Caption: Workflow for determining the half-maximal cytotoxic concentration (CC50).

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, add serial dilutions of the test compound to the cells.

-

Incubate for 48-72 hours at 37°C.

-

Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Calculate the CC50 value from the dose-response curve.

Antiviral Activity Assay (Yield Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2: An Update on Potential Antivirals in Light of SARS-CoV Antiviral Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms Underlying Potential Therapeutic Approaches for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research Report: SARS-CoV-2-IN-52

Executive Summary

This report outlines the findings of a preliminary investigation into the compound designated as SARS-CoV-2-IN-52. The objective was to compile an in-depth technical guide encompassing its mechanism of action, experimental protocols, and relevant signaling pathways. However, a comprehensive search of publicly available scientific literature and databases reveals that detailed information on this compound is exceedingly scarce. The compound is identified as an inhibitor of SARS-CoV-2, but data beyond this basic classification is not currently available in the public domain. Consequently, the creation of a detailed technical whitepaper as per the initial request is not feasible at this time.

Introduction

This compound, also identified as Compound 5, has been cataloged as an inhibitor of the SARS-CoV-2 virus.[1][2] This designation suggests its potential as a subject for antiviral research. This report aims to consolidate all publicly accessible data regarding this compound.

Quantitative Data

The only quantitative data point available from public sources is its inhibitory potency. This information is summarized in the table below.

| Compound Name | Target | Potency (pIC50) | CAS Number |

| This compound | SARS-CoV-2 | 0.3187 | 1001242-49-4 |

| Table 1: Inhibitory Potency of this compound.[1][2] |

No further preclinical or clinical quantitative data, such as EC50, CC50, pharmacokinetic (PK), or pharmacodynamic (PD) parameters, were found in the public domain.

Experimental Protocols

A critical component of the research request was the detailing of experimental methodologies. Unfortunately, no published studies were identified that describe the experimental protocols used to characterize this compound. Information regarding the specific assays used to determine its pIC50 value, its mechanism of action, or any other biological activity is not available.

Mechanism of Action and Signaling Pathways

There is no information available in the public scientific literature regarding the specific molecular mechanism by which this compound inhibits the virus. It is unknown whether it targets viral proteins such as the main protease (3CLpro), papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), the spike protein, or if it acts on host factors essential for viral replication.[3]

Due to the lack of data on its mechanism of action, no signaling pathways or experimental workflows involving this compound can be described or visualized.

Conclusion and Future Outlook

The information publicly available on this compound is limited to its identification as a SARS-CoV-2 inhibitor with a specified pIC50 value. The absence of published preclinical studies, mechanism of action details, and experimental protocols prevents the development of a comprehensive technical guide.

For researchers, scientists, and drug development professionals interested in this compound, the next steps would involve:

-

Primary Research: Conducting in-house laboratory research to determine the compound's efficacy, toxicity, mechanism of action, and pharmacokinetic properties.

-

Contacting the Supplier: Reaching out to the commercial supplier (MedChemExpress) for any additional information they may be able to provide.

Without access to primary research data, any further elaboration on this compound would be speculative. This report will be updated if and when more detailed scientific information becomes publicly available.

References

Unraveling the Antiviral Potential of CAS 1001242-49-4: A Technical Overview

For Immediate Release

[City, State] – The scientific community's quest for effective antiviral agents has identified numerous compounds with potential therapeutic value. One such molecule, designated by the Chemical Abstracts Service (CAS) number 1001242-49-4 and also referred to as SARS-CoV-2-IN-52, has emerged as a subject of interest due to its inhibitory activity against SARS-CoV-2. This technical guide provides a comprehensive overview of the currently available data on the antiviral properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to CAS 1001242-49-4 (this compound)

CAS 1001242-49-4, commercially known as this compound, has been identified as an inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. The primary available data point for this compound is its potency, which has been quantified and is presented in the subsequent section. At present, detailed information regarding its chemical structure, mechanism of action, and broader antiviral spectrum remains limited in publicly accessible scientific literature and patent databases.

Quantitative Antiviral Data

The inhibitory activity of CAS 1001242-49-4 against SARS-CoV-2 has been characterized by its half-maximal inhibitory concentration (IC50), expressed in terms of its negative logarithm (pIC50). This value provides a standardized measure of the compound's potency in inhibiting viral activity.

| Compound Name | CAS Number | Target Virus | Potency (pIC50) |

| This compound | 1001242-49-4 | SARS-CoV-2 | 0.3187[1] |

Note: A higher pIC50 value corresponds to a more potent inhibitor. The provided pIC50 value is the sole piece of quantitative data currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the determination of the antiviral activity of CAS 1001242-49-4 are not extensively described in the available resources. However, based on standard virological assays, the determination of a pIC50 value for a SARS-CoV-2 inhibitor would typically involve the following workflow:

General Experimental Workflow for Antiviral Activity Screening

A generalized workflow for assessing the in vitro efficacy of a potential antiviral compound against SARS-CoV-2 is depicted below. This process generally includes cell culture, viral infection, compound treatment, and a final readout to measure the extent of viral inhibition.

Signaling Pathways and Mechanism of Action

The precise molecular target and the signaling pathways modulated by CAS 1001242-49-4 in the context of SARS-CoV-2 inhibition are not yet elucidated in the public domain. Research into the mechanism of action for novel antiviral compounds is a critical step in the drug development process. Generally, SARS-CoV-2 inhibitors can target various stages of the viral life cycle, as illustrated in the logical diagram below.

Conclusion and Future Directions

CAS 1001242-49-4 (this compound) represents a molecule with documented inhibitory activity against SARS-CoV-2. However, the current publicly available information is limited to a single potency value. To fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Structural Elucidation: Determination of the precise chemical structure of the compound.

-

Mechanism of Action Studies: Identification of the specific viral or host target and the associated signaling pathways.

-

In Vitro and In Vivo Efficacy: Comprehensive studies to evaluate its antiviral activity in various cell lines and animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

The scientific community awaits further publications and data releases to build a more complete profile of CAS 1001242-49-4 and its potential role in the arsenal against viral diseases.

References

Understanding the Potency of SARS-CoV-2 Inhibitors: A Technical Guide

Disclaimer: The compound "SARS-CoV-2-IN-52" is used as a placeholder throughout this guide. As of the latest literature review, no specific publicly available data exists for a molecule with this designation. The following sections provide a generalized framework and illustrative examples based on common experimental practices for characterizing SARS-CoV-2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Quantitative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It is the concentration of a drug that is required for 50% inhibition in vitro. The pIC50 is the negative logarithm of the IC50 value in molar concentration (pIC50 = -log10(IC50)). A higher pIC50 value indicates a more potent inhibitor.

Table 1: Illustrative pIC50 Data for a SARS-CoV-2 Inhibitor

| Target | Assay Type | Cell Line | pIC50 (µM) | Reference |

| 3CLpro | FRET-based enzymatic assay | N/A | 7.2 | Fictional Data |

| PLpro | Ub-AMC enzymatic assay | N/A | 6.5 | Fictional Data |

| SARS-CoV-2 (live virus) | Plaque Reduction Neutralization Test (PRNT) | Vero E6 | 6.8 | Fictional Data |

| SARS-CoV-2 (pseudovirus) | Pseudovirus Neutralization Assay | HEK293T-ACE2 | 7.0 | Fictional Data |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used to determine the potency of SARS-CoV-2 inhibitors.

3CLpro Inhibition Assay (FRET-based)

This assay measures the inhibition of the main protease (3CLpro) of SARS-CoV-2, which is essential for viral replication.

Methodology:

-

Reagent Preparation: Recombinant SARS-CoV-2 3CLpro is expressed and purified. A fluorogenic substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher, is synthesized.

-

Assay Procedure: The inhibitor, at varying concentrations, is pre-incubated with the 3CLpro enzyme in an appropriate buffer. The enzymatic reaction is initiated by the addition of the FRET substrate.

-

Data Acquisition: The fluorescence intensity is measured over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of an inhibitor to prevent viral infection and the subsequent formation of plaques in a cell monolayer.

Methodology:

-

Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in multi-well plates and grown to confluence.

-

Virus Neutralization: A known amount of infectious SARS-CoV-2 is incubated with serial dilutions of the inhibitor for a defined period.

-

Infection: The virus-inhibitor mixture is added to the Vero E6 cell monolayers and allowed to adsorb.

-

Plaque Formation: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions or plaques.

-

Visualization and Counting: After a suitable incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each inhibitor concentration.

-

Data Analysis: The percentage of plaque reduction is calculated relative to a virus-only control. The IC50 value is the concentration of the inhibitor that reduces the number of plaques by 50%.

Visualizing Molecular Interactions and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Caption: Experimental workflow for determining the pIC50 of a SARS-CoV-2 inhibitor.

The entry of SARS-CoV-2 into host cells and its subsequent replication involves a complex interplay of viral and host factors, activating various signaling pathways.[1] Understanding these pathways is crucial for identifying potential therapeutic targets.

Caption: Simplified signaling pathways activated upon SARS-CoV-2 infection.

Upon infection, SARS-CoV-2 can trigger signaling cascades such as the NF-κB, MAPK, and JAK/STAT pathways.[2][3] This activation leads to the production of pro-inflammatory cytokines, which in severe cases can result in a cytokine storm, a major contributor to disease severity.[2] Therapeutic interventions may target various stages of the viral life cycle, from entry and replication to the modulation of the host's immune response.

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Throughput Cell-Based Assay for Screening of SARS-CoV-2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A critical component in the discovery and development of such agents is the availability of robust and scalable screening assays. This document provides a detailed protocol for a cell-based immunofluorescence assay designed to identify and characterize inhibitors of SARS-CoV-2 infection. The assay is amenable to high-throughput screening (HTS) and allows for the quantitative determination of viral antigen levels within infected cells.

While a specific protocol for a "SARS-CoV-2-IN-52" assay was not identified, this document synthesizes established methodologies for cell-based SARS-CoV-2 inhibitor screening, primarily drawing from immunofluorescence and in-cell ELISA techniques.[1][2][3][4][5] These methods offer a reliable and informative platform for evaluating potential antiviral compounds.

Principle of the Assay

This assay quantifies the extent of SARS-CoV-2 infection in a cultured cell line by detecting the presence of a specific viral protein, such as the Spike (S) or Nucleocapsid (N) protein, using immunofluorescence. Host cells are seeded in a multi-well plate format and subsequently infected with SARS-CoV-2 in the presence of test compounds. Following an incubation period to allow for viral replication, the cells are fixed, permeabilized, and stained with a primary antibody specific to a viral antigen. A fluorescently labeled secondary antibody is then used to detect the primary antibody. The resulting fluorescence signal, which is proportional to the amount of viral antigen, is quantified using an automated imaging system or plate reader. A reduction in the fluorescence signal in the presence of a test compound indicates potential antiviral activity.

Experimental Workflow

The overall experimental workflow for the SARS-CoV-2 cell-based inhibitor screening assay is depicted below.

Caption: Experimental workflow for the cell-based SARS-CoV-2 inhibitor screening assay.

Signaling Pathway Overview

The assay is designed to screen for inhibitors that can interfere with various stages of the SARS-CoV-2 life cycle, from viral entry to replication. The simplified diagram below illustrates key steps that are potential targets for antiviral compounds.

Caption: Simplified overview of the SARS-CoV-2 life cycle in a host cell.

Detailed Experimental Protocol

This protocol is adapted from established immunofluorescence-based assays for SARS-CoV-2.

Materials and Reagents

-

Cell Line: Vero E6 (ATCC CRL-1586) or Caco-2 cells.

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020). All work with live virus must be conducted in a BSL-3 facility.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Primary Antibody: Mouse anti-SARS-CoV-2 Spike protein antibody or Rabbit anti-SARS-CoV-2 Nucleocapsid antibody.

-

Secondary Antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate or Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.

-

Wash Buffer: Phosphate-Buffered Saline (PBS).

-

Test Compounds and Controls: Remdesivir (positive control), DMSO (vehicle control).

-

Plates: 96-well or 384-well clear-bottom black plates.

Procedure

-

Cell Seeding:

-

Trypsinize and resuspend Vero E6 cells in culture medium.

-

Seed 5 x 104 cells per well in a 96-well plate.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and control drugs (e.g., Remdesivir) in culture medium.

-

Remove the culture medium from the cell plate and add the diluted compounds. Include wells with vehicle control (DMSO) and no-virus controls.

-

-

Virus Infection:

-

Dilute SARS-CoV-2 stock in culture medium to achieve a desired multiplicity of infection (MOI).

-

Add the diluted virus to all wells except for the no-virus control wells.

-

Incubate the plate for 24-48 hours at 37°C with 5% CO2.

-

-

Immunostaining:

-

Fixation: Carefully remove the supernatant and add 4% PFA to each well. Incubate for 30 minutes at room temperature.

-

Permeabilization: Wash the cells once with PBS and then add 0.1% Triton X-100 in PBS. Incubate for 5 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS and then add blocking buffer. Incubate for 1 hour at room temperature.

-

Primary Antibody: Dilute the primary antibody in blocking buffer. Remove the blocking buffer and add the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Wash the cells three times with PBS.

-

Acquire images using a high-content imaging system or measure the total fluorescence intensity per well using a plate reader.

-

The percentage of infection inhibition is calculated relative to the vehicle control (DMSO-treated, infected cells).

-

Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) values are calculated using a suitable software package.

-

Data Presentation

The quantitative data from inhibitor screening can be summarized in a table for easy comparison.

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Remdesivir | RdRp | Cell-based | Vero E6 | 0.67 | >10 | >14.9 |

| Molnupiravir | RdRp | Cell-based | Vero E6 | 0.22 | >10 | >45.5 |

| Compound X | Mpro | Cell-based | Vero E6 | 0.17 | >20 | >117 |

| Compound Y | Entry | Cell-based | Vero E6 | 0.073 | >20 | >273 |

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50/IC50.

Conclusion

The described cell-based immunofluorescence assay provides a robust and adaptable platform for the high-throughput screening and characterization of potential SARS-CoV-2 inhibitors. By quantifying the level of viral antigen in infected cells, this method allows for the determination of compound potency and can be integrated into a comprehensive drug discovery pipeline. The protocol can be modified to use different cell lines, viral strains, and detection methods, such as in-cell ELISA, to suit specific research needs.

References

- 1. Immunofluorescence-Based Antiviral Assay for SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 2. An enzyme-based immunodetection assay to quantify SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Novel In-Cell ELISA Assay Allows Rapid and Automated Quantification of SARS-CoV-2 to Analyze Neutralizing Antibodies and Antiviral Compounds [frontiersin.org]

- 5. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Use of SARS-CoV-2-IN-52

For research use only. Not for use in diagnostic procedures.

Introduction

SARS-CoV-2-IN-52, chemically identified as 6-amino-2-[(naphthalen-1-ylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one, is a small molecule inhibitor of SARS-CoV-2. These application notes provide detailed protocols for the use of this compound in common laboratory research applications, including biochemical and cell-based assays to evaluate its antiviral activity. Due to limited publicly available data on the specific activity and targets of this compound, the following protocols are presented as generalized methods for the characterization of a potential SARS-CoV-2 inhibitor. The provided pIC50 of 0.3187 from commercial suppliers suggests weak activity, and researchers should consider this when designing experiments.

Data Presentation

The following table summarizes the known properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 6-amino-2-(naphthalen-1-ylmethylamino)-1,7-dihydroimidazo[4,5-g]quinazolin-8-one | [1] |

| Molecular Formula | C₂₀H₁₆N₆O | [1] |

| Molecular Weight | 356.4 g/mol | [1] |

| pIC₅₀ | 0.3187 |

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for in vitro and cell-based assays is the correct preparation of the inhibitor stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Determine the desired concentration for the stock solution (e.g., 10 mM).

-

Calculate the required mass of this compound using its molecular weight (356.4 g/mol ). For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 356.4 g/mol * (1000 mg / 1 g) = 3.564 mg.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Biochemical Assay: Main Protease (Mpro/3CLpro) Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

This compound stock solution

-

DMSO (for control)

-

96-well or 384-well black, flat-bottom plates

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well plate, add 50 µL of diluted this compound or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.

-

Add 25 µL of recombinant Mpro (final concentration typically in the nanomolar range, to be optimized) to each well, except for the no-enzyme control wells.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the Mpro FRET substrate (final concentration typically in the micromolar range, to be optimized) to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL).

-

Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

-

Determine the percent inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Antiviral Activity in a SARS-CoV-2 Infection Model

This protocol outlines a method to assess the ability of this compound to inhibit viral replication in a cell culture model.

Materials:

-

Vero E6 cells (or other susceptible cell lines like Calu-3)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 viral stock (e.g., USA-WA1/2020)

-

This compound stock solution

-

Cell counting solution (e.g., Trypan Blue)

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR reagents for viral RNA, or reagents for a plaque assay or TCID₅₀ assay)

-

Appropriate personal protective equipment (PPE) and a Biosafety Level 3 (BSL-3) facility for handling live virus.

Protocol:

-

Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁴ cells/well). Incubate overnight at 37°C with 5% CO₂.

-

The next day, prepare serial dilutions of this compound in DMEM with a low percentage of FBS (e.g., 2%).

-

Remove the culture medium from the cells and add the diluted compound to the wells. Include a no-drug control (DMEM with DMSO) and a no-virus control.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C.

-

Infect the cells by adding SARS-CoV-2 at a predetermined multiplicity of infection (MOI) (e.g., 0.01).

-

Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

After incubation, quantify the extent of viral replication. This can be done by:

-

RT-qPCR: Harvest the cell culture supernatant and extract viral RNA. Perform RT-qPCR to quantify the amount of a specific viral gene (e.g., N gene).

-

Plaque Assay: Collect the supernatant and perform serial dilutions to infect a fresh monolayer of cells. After an incubation period, fix and stain the cells to visualize and count plaques.

-

TCID₅₀ Assay: Collect the supernatant and perform serial dilutions to infect cells in a new 96-well plate. After several days, assess the cytopathic effect (CPE) in each well to calculate the 50% tissue culture infectious dose.

-

-

Determine the percent inhibition of viral replication for each concentration of this compound compared to the no-drug control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

-

In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) with the same compound concentrations on uninfected cells to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Visualizations

SARS-CoV-2 Replication Cycle and Potential Inhibitor Targets

Caption: SARS-CoV-2 replication cycle and potential targets for inhibitors like this compound.

General Workflow for Antiviral Compound Screening

Caption: General workflow for screening and characterizing antiviral compounds.

Key Host Signaling Pathways Affected by SARS-CoV-2 Infection

Caption: Major host signaling pathways modulated by SARS-CoV-2 infection.

References

Application Notes and Protocols for Novel SARS-CoV-2 Inhibitors

Note: As of the latest available data, "SARS-CoV-2-IN-52" is not a publicly documented chemical entity. The following application notes and protocols are provided as a generalized guide for researchers working with novel SARS-CoV-2 inhibitors. These guidelines should be adapted based on the specific physicochemical properties of the compound under investigation.

General Considerations for Inhibitor Preparation and Solubility

The preliminary assessment of a novel inhibitor's solubility is a critical first step in ensuring reliable and reproducible experimental results. The choice of solvent can significantly impact the compound's activity and toxicity in cell-based assays.

Table 1: Solubility Testing of a Novel SARS-CoV-2 Inhibitor

| Solvent | Concentration Range Tested (mM) | Visual Solubility | Observations | Recommended Stock Concentration |

| DMSO | 0.1 - 100 | Soluble up to 50 mM | Precipitation observed at 100 mM | 50 mM |

| Ethanol | 0.1 - 50 | Soluble up to 10 mM | Precipitation at higher concentrations | 10 mM |

| PBS (pH 7.4) | 0.01 - 1 | Insoluble | Immediate precipitation | Not recommended for stock |

| DMEM + 10% FBS | 0.001 - 0.1 | Soluble up to 0.05 mM | - | For working solutions only |

Protocol 1: Preparation of Stock Solutions

-

Initial Solvent Screening: Begin by testing the solubility of the inhibitor in common laboratory solvents such as DMSO, ethanol, and sterile phosphate-buffered saline (PBS).

-

High-Concentration Stock in Organic Solvent: For most hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing a high-concentration primary stock solution (e.g., 10-50 mM).

-

Procedure:

-

Accurately weigh the desired amount of the inhibitor.

-

Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration.

-

Vortex thoroughly for 5-10 minutes to ensure complete dissolution. A brief sonication step may be beneficial.

-

Visually inspect the solution for any undissolved particulate matter.

-

Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

-

-

Working Solutions: Prepare fresh working solutions for each experiment by diluting the high-concentration stock in the appropriate cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is non-toxic to the cells (typically ≤ 0.5%).

In Vitro Antiviral Activity Assays

Determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying the potency of a novel inhibitor. An enzyme-based immunodetection assay (in-cell ELISA) provides a quantitative and high-throughput method for this purpose.[1]

Protocol 2: In-Cell ELISA for IC50 Determination[1]

This protocol is adapted for determining the efficacy of a novel inhibitor against SARS-CoV-2 by quantifying the amount of newly synthesized viral spike protein.

Materials:

-

Vero E6 or Caco-2 cells

-

SARS-CoV-2 isolate

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Novel inhibitor stock solution

-

8% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Primary antibody: anti-SARS-CoV-2 Spike protein antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed Vero E6 or Caco-2 cells in a 96-well plate at a density of 6,000-10,000 cells per well and incubate overnight.[1]

-

Compound Preparation: Prepare a serial dilution of the novel inhibitor in the cell culture medium.

-

Infection and Treatment:

-

Remove the old medium from the cells.

-

Add the diluted inhibitor to the respective wells.

-

Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

-

Include "virus only" (positive control) and "cells only" (negative control) wells.

-

Incubate for 24-72 hours.

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block the cells with a suitable blocking buffer.

-

Add the primary anti-Spike antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

-

Detection:

-

Add TMB substrate and incubate until color develops.

-

Add the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a non-linear regression analysis.

Table 2: Example IC50 Data for a Novel SARS-CoV-2 Inhibitor

| Inhibitor Concentration (µM) | Absorbance (450 nm) | % Inhibition |

| 0 (Virus Control) | 1.25 | 0 |

| 0.01 | 1.10 | 12 |

| 0.1 | 0.85 | 32 |

| 1 | 0.60 | 52 |

| 10 | 0.20 | 84 |

| 100 | 0.05 | 96 |

| Calculated IC50 | 0.8 µM |

Mechanism of Action: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a novel inhibitor is key to its development. Many antiviral drugs target specific stages of the viral life cycle.

SARS-CoV-2 Entry and Replication Pathway

The diagram below illustrates the key steps in SARS-CoV-2 entry into a host cell and its subsequent replication, highlighting potential targets for antiviral intervention. The virus's spike (S) protein binds to the ACE2 receptor on the host cell, a process facilitated by the protease TMPRSS2. Following entry, the viral RNA is released and translated to produce viral proteins, including the RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome.

References

Application Notes and Protocols for the Experimental Evaluation of SARS-CoV-2 Inhibitor IN-52

Audience: Researchers, scientists, and drug development professionals.

Introduction The ongoing need for effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has driven extensive research into novel antiviral compounds. This document provides a detailed experimental design for the initial evaluation of a hypothetical novel inhibitor, designated SARS-CoV-2-IN-52. For the purpose of these application notes, we will hypothesize that IN-52 is a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a crucial enzyme for viral replication and also plays a role in antagonizing the host's innate immune response, making it a prime target for antiviral therapy.[1][2][3] The following protocols and guidelines outline the necessary steps to characterize the in vitro efficacy and cellular activity of IN-52.

Hypothesized Mechanism of Action of IN-52

SARS-CoV-2 PLpro is a cysteine protease responsible for cleaving the viral polyprotein at three sites to release non-structural proteins 1, 2, and 3, which are essential for viral replication.[2][3] Additionally, PLpro exhibits deubiquitinating and deISGylating activity, removing ubiquitin and ISG15 protein modifications from host cell proteins, thereby dampening the host antiviral immune response. IN-52 is hypothesized to bind to the active site of PLpro, competitively inhibiting its proteolytic activity.

Data Presentation

The following tables summarize the expected quantitative data from the experimental evaluation of IN-52. A known antiviral, Remdesivir, is included as a control.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 PLpro

| Compound | Target | Assay Type | IC50 (µM) |

| IN-52 | PLpro | Fluorescence Resonance Energy Transfer (FRET) | 0.45 |

| GRL0617 (Control) | PLpro | FRET | 2.6 |

Table 2: Cell-Based Antiviral Activity and Cytotoxicity in Vero E6 Cells

| Compound | Antiviral Assay | EC50 (µM) | Cytotoxicity Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| IN-52 | Cytopathic Effect (CPE) Reduction | 1.2 | CellTiter-Glo | > 50 | > 41.7 |

| Remdesivir (Control) | CPE Reduction | 0.77 | CellTiter-Glo | > 10 | > 12.9 |

Experimental Protocols

A systematic approach is required to evaluate the efficacy and safety of IN-52. The workflow begins with a primary enzymatic assay, followed by cell-based antiviral and cytotoxicity assays.

Protocol 1: PLpro Enzymatic Inhibition Assay (FRET-based)

This protocol determines the 50% inhibitory concentration (IC50) of IN-52 against recombinant SARS-CoV-2 PLpro.

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

FRET-based peptide substrate (e.g., Ub-AMC)

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT

-

IN-52 compound stock solution in DMSO

-

Positive control inhibitor (e.g., GRL0617)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of IN-52 in DMSO, then dilute into Assay Buffer to the desired final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be ≤1%.

-

In a 384-well plate, add 5 µL of diluted IN-52, control inhibitor, or DMSO (vehicle control) to respective wells.

-

Add 10 µL of PLpro enzyme solution (final concentration ~20 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~10 µM).

-

Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 60 minutes at 37°C.

-

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

-

Determine the percent inhibition for each concentration of IN-52 relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cytopathic Effect (CPE) Reduction Antiviral Assay

This assay measures the ability of IN-52 to protect cells from virus-induced death, determining the 50% effective concentration (EC50).

Materials:

-

Vero E6 cells (ATCC CRL-1586)

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

IN-52 compound stock solution in DMSO

-

Positive control (e.g., Remdesivir)

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

BSL-3 facility and appropriate personal protective equipment (PPE)

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of IN-52 and control compounds in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the diluted compounds. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

In a BSL-3 facility, infect the cells (excluding "cells only" wells) with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plates for 72 hours at 37°C, 5% CO2.

-

After incubation, assess the cytopathic effect visually using a microscope.

-

Quantify cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the percentage of CPE reduction for each compound concentration relative to the "virus only" control.

-

Plot the percentage of CPE reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: Cytotoxicity Assay

This protocol assesses the cytotoxicity of IN-52 (50% cytotoxic concentration, CC50) in the absence of a virus.

Materials:

-

Vero E6 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

IN-52 compound stock solution in DMSO

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed Vero E6 cells in 96-well plates as described in Protocol 2.

-

Prepare serial dilutions of IN-52 in culture medium.

-

Add 100 µL of the diluted compound to the cells. Include "cells only" controls with vehicle (DMSO).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Quantify cell viability using the CellTiter-Glo® assay.

-

Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.

-

Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the CC50 value.

Preclinical Development Decision Logic

The data generated from these experiments will guide the decision-making process for further development of IN-52.

This document outlines a robust and systematic experimental design for the initial characterization of a novel SARS-CoV-2 PLpro inhibitor, IN-52. The detailed protocols for enzymatic, antiviral, and cytotoxicity assays provide a clear path for generating the essential data needed to evaluate its potential as a therapeutic candidate. The structured data presentation and logical workflow diagrams offer a comprehensive guide for researchers in the field of antiviral drug discovery. Successful completion of these studies will provide a strong foundation for advancing promising compounds to further preclinical and clinical development.

References

- 1. Design of a SARS-CoV-2 papain-like protease inhibitor with antiviral efficacy in a mouse model | Semantic Scholar [semanticscholar.org]

- 2. Development of potent and selective inhibitors targeting the papain-like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Measuring the Potency of SARS-CoV-2 Inhibitors

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The emergence of SARS-CoV-2 has necessitated the rapid development of antiviral therapeutics. A critical step in this process is the accurate measurement of a compound's potency against the virus. This document provides detailed application notes and experimental protocols for key assays used to determine the efficacy of SARS-CoV-2 inhibitors. The methodologies described herein cover a range of in vitro techniques, from initial screening of receptor-binding interference to live virus neutralization assays. The protocols are designed to be a comprehensive resource for researchers in the field of antiviral drug discovery.

Introduction to SARS-CoV-2 Potency Assays

The potency of a SARS-CoV-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a specific viral process or viral replication by 50%. A lower IC50 or EC50 value indicates a more potent compound. The choice of assay depends on the inhibitor's expected mechanism of action and the stage of drug development.

Key methodologies for assessing the potency of SARS-CoV-2 inhibitors include:

-

Spike-ACE2 Binding Inhibition Assays: These cell-free assays are designed to identify inhibitors that block the initial interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1]

-

Pseudovirus Neutralization Assays: These cell-based assays utilize replication-defective viral particles (e.g., lentivirus) expressing the SARS-CoV-2 spike protein.[2][3] They provide a safer alternative to working with live virus and are ideal for high-throughput screening of entry inhibitors.[3]

-

Live Virus Assays: These experiments use infectious SARS-CoV-2 to infect permissive cell lines (e.g., Vero E6, Calu-3) and measure the reduction in viral replication in the presence of an inhibitor.[4] Common readouts include the cytopathic effect (CPE), plaque formation, or viral RNA quantification.

-

Enzyme Inhibition Assays: For inhibitors targeting viral enzymes, such as the main protease (Mpro or 3CLpro) or the RNA-dependent RNA polymerase (RdRp), in vitro biochemical assays are employed to measure the direct inhibition of enzymatic activity.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for a hypothetical SARS-CoV-2 inhibitor, "Inhibitor X," across various potency assays.

Table 1: In Vitro Efficacy of Inhibitor X

| Assay Type | Target | Cell Line | Endpoint | IC50 / EC50 (µM) |

| Spike-ACE2 Binding | Spike-RBD | N/A | Binding Inhibition | 0.45 |

| Pseudovirus Neutralization | Spike-mediated entry | HEK293T-hACE2 | Luciferase Activity | 0.89 |

| Live Virus CPE Assay | Viral Replication | Vero E6 | Cytopathic Effect | 1.15 |

| Plaque Reduction Assay | Viral Replication | Vero E6 | Plaque Formation | 0.95 |

| Viral RNA Yield Reduction | Viral Replication | Calu-3 | RT-qPCR | 1.30 |

Table 2: Cytotoxicity of Inhibitor X

| Cell Line | Assay | Endpoint | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HEK293T-hACE2 | Cell Viability | CellTiter-Glo | > 50 | > 56.2 |

| Vero E6 | Cell Viability | CellTiter-Glo | 45.3 | 39.4 |

| Calu-3 | Cell Viability | CellTiter-Glo | > 50 | > 38.5 |

Experimental Protocols

Spike-ACE2 Binding Inhibition Assay

Objective: To determine the ability of a compound to inhibit the binding of the SARS-CoV-2 Spike RBD to the human ACE2 receptor.

Materials:

-

Recombinant SARS-CoV-2 Spike RBD protein

-

Recombinant human ACE2 protein

-

96-well ELISA plates

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (PBS with 3% BSA)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 1M H₂SO₄)

-

Test compound (Inhibitor X)

Protocol:

-

Coat a 96-well plate with recombinant human ACE2 protein overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with Blocking Buffer for 1 hour at room temperature.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a separate plate, pre-incubate the recombinant Spike RBD protein with the diluted test compound for 1 hour at room temperature.

-

Wash the ACE2-coated plate three times with Wash Buffer.

-

Transfer the Spike RBD-compound mixture to the ACE2-coated plate and incubate for 2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add an HRP-conjugated antibody against the Spike RBD and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Add Stop Solution to quench the reaction.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Pseudovirus Neutralization Assay

Objective: To measure the inhibition of SARS-CoV-2 Spike-mediated entry into host cells using a replication-defective pseudovirus system.

Materials:

-

HEK293T-hACE2 cells

-

SARS-CoV-2 Spike-pseudotyped lentiviral particles (encoding a reporter gene like luciferase)

-